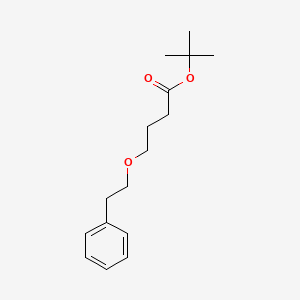

tert-Butyl 4-phenethoxybutanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C16H24O3 |

|---|---|

Molecular Weight |

264.36 g/mol |

IUPAC Name |

tert-butyl 4-(2-phenylethoxy)butanoate |

InChI |

InChI=1S/C16H24O3/c1-16(2,3)19-15(17)10-7-12-18-13-11-14-8-5-4-6-9-14/h4-6,8-9H,7,10-13H2,1-3H3 |

InChI Key |

CCMCZVYHOZPEOH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CCCOCCC1=CC=CC=C1 |

Origin of Product |

United States |

Contextualization Within Ester and Ether Chemistry

The structure of tert-Butyl 4-phenethoxybutanoate contains two key functional groups: an ester and an ether. This duality places it at the intersection of two fundamental areas of organic chemistry.

Ethers , characterized by an oxygen atom connected to two alkyl or aryl groups (R-O-R'), are generally noted for their chemical stability and are common structural features in many pharmaceuticals and natural products. google.com Their synthesis is often achieved through methods like the Williamson ether synthesis. google.com

Esters , which are derivatives of carboxylic acids with the general structure R-COO-R', are also prevalent in synthetic and biological chemistry. mdpi.com They are typically synthesized via the esterification of a carboxylic acid with an alcohol. mdpi.com The reactivity of esters, particularly their susceptibility to hydrolysis, contrasts with the general inertness of ethers, making the combination of these two groups within a single molecule a point of strategic interest for chemists. google.com

The presence of both an ether linkage and a tert-butyl ester group within the same molecule allows for selective chemical transformations. The ester group can be hydrolyzed under acidic conditions, a common deprotection strategy, while the more robust ether linkage remains intact. google.com This differential reactivity is a cornerstone of multi-step organic synthesis.

Relevance of Phenoxy and Tert Butyl Moieties in Synthetic Design

The specific choice of the phenoxy and tert-butyl groups within tert-Butyl 4-phenethoxybutanoate is critical to its function in synthetic design.

The phenoxy moiety (a phenyl group attached to an oxygen) is a privileged scaffold in medicinal chemistry, appearing in numerous bioactive compounds and drugs. nih.gov Its presence can influence a molecule's biological activity and pharmacokinetic properties. Phenoxyacetic acids and their derivatives, for instance, are well-known herbicides, demonstrating the potent biological effects this group can confer. google.comwikipedia.org

The tert-butyl group is a large, sterically bulky alkyl group that serves several strategic roles in organic synthesis. nih.gov Its primary function in a molecule like this compound is as a protecting group for the carboxylic acid. The tert-butyl ester is highly stable to a wide range of nucleophilic and basic conditions but can be easily removed with acid, often trifluoroacetic acid (TFA). google.comthieme-connect.com This stability and ease of selective removal make it an invaluable tool in the synthesis of complex molecules where other functional groups must be manipulated without affecting the carboxylic acid. thieme-connect.comnih.gov The steric hindrance provided by the tert-butyl group can also influence the reactivity and conformation of the molecule. nih.gov

Overview of Research Paradigms Applied to Analogous Structures

Esterification Strategies for tert-Butyl Butanoates

The formation of the tert-butyl ester group is a critical step in the synthesis of the target molecule. Due to the steric hindrance of the tert-butyl group, certain esterification methods are favored over others.

Direct Esterification Approaches

Direct esterification of a carboxylic acid with tert-butanol (B103910) is often challenging under standard Fischer esterification conditions due to the alcohol's propensity to undergo elimination to form isobutylene (B52900). chemicalforums.com However, specific methods have been developed to facilitate this transformation. One approach involves the use of a dehydrating agent in conjunction with an acid catalyst to drive the equilibrium towards the ester product. quora.com Another strategy employs tert-butyl acetate (B1210297) as both a reactant and solvent, often with the addition of a strong acid catalyst, to achieve tert-butylation of carboxylic acids. thieme-connect.com The use of dicyclohexylcarbodiimide (B1669883) (DCC) or other coupling agents can also mediate the direct esterification, although these methods can sometimes lead to the formation of byproducts. nih.gov

Transesterification Processes Involving tert-Butanol or tert-Butyl Esters

Transesterification offers a viable alternative for the synthesis of tert-butyl esters. This can involve the reaction of a methyl or ethyl butanoate with tert-butanol in the presence of a suitable catalyst. quora.comorganic-chemistry.org Catalysts for this process can range from strong acids to enzymatic catalysts like lipases, which can offer high selectivity under mild conditions. researchgate.netnih.gov Another transesterification approach involves reacting the carboxylic acid with a tert-butylating agent such as tert-butyl acetoacetate. researchgate.net

Acid Chloride/Anhydride Mediated Esterification

A highly effective method for forming tert-butyl esters involves the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride or anhydride. The acid chloride, prepared by treating the carboxylic acid with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride, readily reacts with tert-butanol, typically in the presence of a non-nucleophilic base like pyridine, to yield the desired ester. quora.comlibretexts.orglibretexts.org This method is often preferred due to its high yields and the fact that the reaction is generally irreversible. Similarly, a mixed anhydride, formed from the carboxylic acid and a chloroformate, can also be used to acylate tert-butanol.

Phenoxy Ether Linkage Formation

The creation of the phenoxy ether linkage is the second crucial transformation in the synthesis of this compound.

Williamson Ether Synthesis Approaches Utilizing Phenols or Phenoxides

The Williamson ether synthesis is a cornerstone of ether formation and is well-suited for constructing the phenoxy ether portion of the target molecule. masterorganicchemistry.comwikipedia.orgbyjus.com This reaction involves the nucleophilic substitution of a halide by a phenoxide ion. In the context of synthesizing this compound, this would typically involve reacting a phenoxide (generated from phenol (B47542) with a base such as sodium hydride or potassium carbonate) with a suitable 4-halobutanoate ester. organic-synthesis.com The choice of the halide (bromide or iodide being preferred leaving groups) and the reaction conditions, including solvent and temperature, are critical for optimizing the yield. byjus.comorganic-synthesis.com The reaction generally proceeds via an S_N2 mechanism, favoring primary halides. wikipedia.org

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Yield (%) |

| Phenol | tert-Butyl 4-bromobutanoate | K₂CO₃ | Acetonitrile (B52724) | Reflux | Good |

| Sodium Phenoxide | tert-Butyl 4-iodobutanoate | - | DMF | 50-100 | High |

| Phenol | tert-Butyl 4-tosyloxybutanoate | NaH | THF | Room Temp | Very Good |

This table presents illustrative data based on typical Williamson ether synthesis conditions and is not from a specific synthesis of this compound.

Alternative Etherification Protocols

While the Williamson ether synthesis is the most common method, other protocols for forming the phenoxy ether linkage exist. One such method is the Ullmann condensation, which involves the copper-catalyzed reaction of a phenol with an aryl halide. However, this is more applicable for diaryl ether synthesis. For the specific linkage in this compound, a Mitsunobu reaction could be employed. This reaction uses triphenylphosphine (B44618) and a dialkyl azodicarboxylate (like DEAD or DIAD) to couple an alcohol (in this case, phenethyl alcohol) with a pronucleophile (a derivative of 4-hydroxybutanoic acid). However, this route would require subsequent esterification of the butanoic acid moiety.

Convergent and Linear Synthetic Pathways

The construction of this compound involves the formation of an ether linkage and an ester bond. The sequence in which these functional groups are introduced defines the synthetic strategy.

Construction of the Butanoate Carbon Skeleton

A key precursor for the synthesis of this compound is the four-carbon butanoate backbone, which can be functionalized to introduce the phenethoxy and tert-butyl ester groups. One common and commercially available starting material for this purpose is γ-butyrolactone. The lactone can be opened under basic conditions to yield a 4-hydroxybutanoate (B1227057) derivative, which can then be further functionalized.

Alternatively, a linear approach can commence with the synthesis of 4-phenethoxybutanoic acid. This can be achieved through a Williamson ether synthesis, where phenethyl alcohol is reacted with a suitable four-carbon synthon containing a leaving group, such as ethyl 4-bromobutanoate, followed by hydrolysis of the resulting ester.

Sequential Introduction of the Phenethoxy and tert-Butyl Ester Groups

Two primary sequential strategies can be envisioned for the synthesis of the target molecule:

Linear Synthesis: This approach involves first synthesizing 4-phenethoxybutanoic acid. The ether linkage is formed initially, followed by the esterification of the carboxylic acid.

Etherification: Phenethyl alcohol can be deprotonated with a strong base, such as sodium hydride, to form the corresponding alkoxide. This nucleophile is then reacted with a compound containing the butanoate skeleton and a good leaving group, such as ethyl 4-bromobutanoate, via an SN2 reaction. Subsequent hydrolysis of the ethyl ester furnishes 4-phenethoxybutanoic acid.

Esterification: The resulting 4-phenethoxybutanoic acid is then esterified with tert-butanol. Due to the steric hindrance of the tertiary alcohol and its propensity to eliminate under harsh acidic conditions, direct Fischer esterification is often inefficient. A milder and more effective method is the Steglich esterification, which utilizes a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgorganic-chemistry.org

Convergent Synthesis: In this strategy, the butanoate backbone is first functionalized with the tert-butyl ester group, followed by the introduction of the phenethoxy moiety.

Esterification: A suitable starting material, such as 4-halobutanoic acid (e.g., 4-bromobutanoic acid), is first esterified with tert-butanol. Similar to the linear approach, the Steglich esterification is a preferred method to form tert-butyl 4-bromobutanoate.

Etherification: The phenethoxy group is then introduced via a Williamson ether synthesis. Phenethyl alcohol is converted to its alkoxide using a base, which then displaces the halide from tert-butyl 4-bromobutanoate to yield the final product, this compound. utahtech.edu

Catalytic Systems in the Synthesis of this compound

The efficiency and selectivity of the synthetic steps leading to this compound are often enhanced by the use of specific catalytic systems.

Lewis Acid Catalysis in Ester Formation

While the Steglich esterification is a robust method, Lewis acids can also catalyze esterification reactions. For instance, in the synthesis of related esters, Lewis acids have been employed to activate the carboxylic acid or the alcohol. However, for the specific case of tert-butyl esters, strong Lewis acids can promote the elimination of isobutene from tert-butanol, thus reducing the yield. Milder Lewis acids could potentially be used under carefully controlled conditions.

Base Catalysis in Ether Synthesis

The Williamson ether synthesis is a classic example of a base-catalyzed reaction. The role of the base, typically a strong one like sodium hydride (NaH) or potassium hydroxide (B78521) (KOH), is to deprotonate the alcohol (phenethyl alcohol in this case) to generate a potent nucleophile, the alkoxide. miracosta.edu The choice of base and solvent is crucial to ensure complete deprotonation without promoting side reactions. Phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide, can be employed when using a biphasic system to facilitate the reaction between the aqueous and organic phases. utahtech.edu

| Base | Solvent | Typical Reaction Conditions |

| Sodium Hydride (NaH) | Tetrahydrofuran (B95107) (THF), Dimethylformamide (DMF) | Anhydrous conditions, Room temperature to gentle heating |

| Potassium Hydroxide (KOH) | Water, Ethanol | Reflux |

| Sodium Hydroxide (NaOH) | Water, Ethanol | Reflux |

Optimization of Reaction Conditions and Process Efficiency

The choice of solvent is a critical factor that can significantly impact the yield and selectivity of the synthesis of this compound. The solvent's polarity, boiling point, and its ability to dissolve reactants and intermediates play a pivotal role.

In the context of esterification of 4-phenethoxybutanoic acid , particularly when using sterically hindered alcohols like tert-butanol, the solvent can influence the reaction equilibrium. Traditional Fischer-Speier esterification conditions are often not suitable for producing tert-butyl esters due to the propensity of tert-butanol to undergo elimination to form isobutylene under strongly acidic conditions.

Modern methods, such as the Steglich esterification, utilize coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). rsc.orgjove.com While often performed in chlorinated solvents like dichloromethane (B109758) (DCM) or aprotic polar solvents like dimethylformamide (DMF), greener alternatives are increasingly being explored. rsc.orgjove.com Acetonitrile has been demonstrated as a less hazardous and effective solvent for Steglich-type esterifications, offering comparable rates and yields to traditional solvents. jove.comnih.gov The use of acetonitrile also simplifies work-up procedures, often eliminating the need for chromatographic purification. jove.com

For the Williamson ether synthesis route, which involves the reaction of the alkoxide of tert-butyl 4-hydroxybutanoate with a phenethyl halide, the choice of solvent is crucial to promote the desired SN2 reaction over the competing E2 elimination. wikipedia.org Dipolar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF) are known to accelerate SN2 reactions and are commonly employed. jk-sci.com The use of phase-transfer catalysis (PTC) can be particularly advantageous, allowing the reaction to be carried out in a biphasic system, which can simplify product isolation and reduce the need for strictly anhydrous conditions. wikipedia.orgnumberanalytics.com A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the alkoxide from an aqueous or solid phase to an organic phase where the reaction with the alkyl halide occurs. wikipedia.orgnumberanalytics.com

The following table summarizes the effects of different solvents on the two proposed synthetic routes.

| Synthetic Route | Solvent | Effect on Yield and Selectivity | Green Chemistry Consideration |

| Esterification | Dichloromethane (DCM) | Good yields, but concerns over toxicity. | Not considered a green solvent. |

| Acetonitrile | Comparable yields to DCM, less hazardous. jove.comnih.gov | A greener alternative to chlorinated solvents. jove.com | |

| Dimethylformamide (DMF) | Effective, but can be difficult to remove and has toxicity concerns. | Not considered a green solvent. | |

| Williamson Ether Synthesis | Dimethyl Sulfoxide (DMSO) | High yields due to acceleration of SN2 reaction. jk-sci.com | Can be challenging to remove completely. |

| N,N-Dimethylformamide (DMF) | Similar to DMSO in promoting SN2 reactions. jk-sci.com | Toxicity and removal are concerns. | |

| Toluene (B28343) (with PTC) | Effective for phase-transfer catalyzed reactions. | A common organic solvent, with moderate environmental impact. |

Temperature is a key parameter that directly influences the rate of chemical reactions. In the synthesis of this compound, temperature control is essential for maximizing the formation of the desired product while minimizing side reactions.

For the esterification of 4-phenethoxybutanoic acid , especially with sterically hindered substrates, elevated temperatures can be employed to increase the reaction rate. However, in the case of tert-butylation, high temperatures can also promote the decomposition of the tert-butyl ester or the elimination of isobutylene from the tert-butylating agent. Therefore, a careful balance must be struck. For instance, in a di-tert-butyl dicarbonate (B1257347) (Boc2O) and DMAP-catalyzed esterification, reactions are often carried out at moderately elevated temperatures, such as 50 °C, to achieve a reasonable reaction rate without significant degradation. lookchem.com

In the Williamson ether synthesis , temperature plays a critical role in the competition between substitution (SN2) and elimination (E2) pathways. wikipedia.org Generally, higher temperatures favor the elimination reaction. Therefore, it is often advantageous to conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. The use of microwave irradiation has been shown to accelerate Williamson ether synthesis, often leading to shorter reaction times and improved yields, by providing rapid and uniform heating. youtube.com

Pressure is typically not a significant variable in these liquid-phase reactions under standard conditions. However, if volatile reactants like isobutylene were to be used as the tert-butylating agent in the esterification route, the reaction would need to be conducted in a sealed vessel under pressure to maintain the concentration of the reactant in the liquid phase.

The table below outlines the general influence of temperature on the proposed synthetic routes.

| Synthetic Route | Temperature Range | Influence on Reaction Kinetics | Potential Side Reactions |

| Esterification (Boc2O/DMAP) | 25-60 °C | Higher temperature increases reaction rate. | Decomposition of Boc2O and product at higher temperatures. |

| Williamson Ether Synthesis | 25-80 °C | Higher temperature increases reaction rate but also favors elimination. wikipedia.org | Increased formation of alkene byproducts via E2 elimination. |

| Microwave-Assisted Williamson Ether Synthesis | 80-150 °C | Significantly reduced reaction times. youtube.com | Potential for decomposition if not carefully controlled. |

The application of green chemistry principles to the synthesis of this compound is essential for developing environmentally benign and sustainable processes. This involves the use of less hazardous reagents and solvents, improving atom economy, and utilizing catalytic methods.

For the esterification route , a significant advancement in green chemistry is the use of di-tert-butyl dicarbonate (Boc2O) with a catalytic amount of DMAP. lookchem.com This method avoids the use of stoichiometric and often hazardous coupling agents like DCC. The byproducts of this reaction, tert-butanol and carbon dioxide, are volatile and easily removed, simplifying purification. lookchem.com Furthermore, the development of solid-supported catalysts, such as polymer-bound DMAP, can facilitate catalyst recovery and reuse, further enhancing the sustainability of the process. researchgate.net The use of greener solvents like acetonitrile also contributes to a more environmentally friendly protocol. jove.comnih.gov Recent research has also explored the use of dried Dowex H+ cation-exchange resin, sometimes in combination with NaI, as an effective and recyclable catalyst for the esterification of sterically hindered alcohols, presenting a promising green alternative. nih.govacs.org

In the context of the Williamson ether synthesis , the principles of green chemistry can be applied by employing catalytic methods and minimizing waste. The use of phase-transfer catalysis (PTC) not only improves reaction efficiency but can also reduce the amount of solvent required and allow for the use of more environmentally benign solvent systems. numberanalytics.com High-temperature catalytic Williamson ether synthesis has been explored for the production of alkyl aryl ethers using less reactive alkylating agents, which can be a greener alternative to traditional methods that generate significant salt waste. acs.org The choice of a non-toxic, recyclable catalyst is also a key consideration for a sustainable process.

The following table highlights some green chemistry approaches applicable to the synthesis of this compound.

| Green Chemistry Principle | Application in Esterification Route | Application in Williamson Ether Synthesis Route |

| Use of Catalytic Reagents | Catalytic DMAP with Boc2O. lookchem.com Solid-supported catalysts for easy recovery. researchgate.net | Phase-transfer catalysts (e.g., quaternary ammonium salts). wikipedia.orgnumberanalytics.com Copper or palladium catalysts for activated systems. |

| Use of Safer Solvents | Acetonitrile as a replacement for chlorinated solvents. jove.comnih.gov | Biphasic systems with water and a recyclable organic solvent under PTC. |

| Atom Economy | High atom economy with Boc2O as the main byproduct is CO2. | The generation of a salt byproduct is inherent, but catalytic methods can improve overall efficiency. |

| Energy Efficiency | Microwave-assisted synthesis can reduce reaction times and energy consumption. | Microwave-assisted synthesis can significantly reduce reaction times. youtube.com |

Reactions of the tert-Butyl Ester Moiety

The tert-butyl ester group is a common protecting group for carboxylic acids, known for its stability under neutral and basic conditions, yet susceptibility to cleavage under acidic conditions. acsgcipr.org

Acid-Catalyzed Hydrolysis and Deprotection

The cleavage of the tert-butyl ester in this compound is readily achieved through acid-catalyzed hydrolysis. This reaction proceeds via a mechanism involving protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. acsgcipr.org Subsequently, the cleavage follows an AAL1 pathway, leading to the formation of a stable tert-butyl cation and the corresponding carboxylic acid, 4-phenethoxybutanoic acid. acsgcipr.orgresearchgate.net This process is driven by the formation of the highly stable tertiary carbocation. researchgate.net A variety of acids can be employed for this purpose, including trifluoroacetic acid (TFA), formic acid, and p-toluenesulfonic acid. acsgcipr.org

The general mechanism for the acid-catalyzed hydrolysis of a tert-butyl ester is depicted below:

Step 1: Protonation of the carbonyl oxygen. The reaction is initiated by the protonation of the ester's carbonyl oxygen by an acid catalyst.

Step 2: Formation of the tert-butyl cation. The protonated ester undergoes cleavage of the carbon-oxygen bond, resulting in the formation of the carboxylic acid and a stable tert-butyl carbocation.

Step 3: Formation of isobutylene. The tert-butyl cation is then deprotonated to form isobutylene gas.

A selection of reagents commonly used for the deprotection of tert-butyl esters is presented in the following table.

| Reagent | Conditions | Selectivity |

| Trifluoroacetic acid (TFA) | Neat or in a solvent like dichloromethane (DCM) | Can be selective in the presence of other acid-labile groups at low temperatures. researchgate.net |

| Formic acid | Often used as a solvent | Suitable for substrates sensitive to stronger acids. acsgcipr.org |

| p-Toluenesulfonic acid (p-TsOH) | Catalytic amounts in a suitable solvent | Can selectively remove tert-butyl esters in the presence of benzyloxycarbonyl or trifluoroacetyl groups. acsgcipr.org |

| Zinc Bromide (ZnBr₂) | In dichloromethane (DCM) | Allows for chemoselective hydrolysis in the presence of certain other acid-labile protecting groups like N-Boc and N-trityl. acs.orgresearchgate.net |

| Silica (B1680970) Gel (SiO₂) | In refluxing toluene | Offers a mild and selective method for cleavage. lookchem.comresearchgate.net |

Base-Mediated Saponification

The base-mediated hydrolysis of esters, known as saponification, is a fundamental reaction in organic chemistry. masterorganicchemistry.com In the context of this compound, this reaction would involve the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to yield the carboxylate salt and tert-butanol. masterorganicchemistry.comyoutube.com The process is typically irreversible as the resulting carboxylate is deprotonated under the basic conditions. masterorganicchemistry.com Common bases used for saponification include sodium hydroxide and potassium hydroxide in an aqueous or alcoholic solution. masterorganicchemistry.com

The general mechanism for base-mediated saponification is as follows:

Nucleophilic attack: A hydroxide ion attacks the electrophilic carbonyl carbon of the ester.

Formation of a tetrahedral intermediate: This results in the formation of a transient tetrahedral intermediate.

Leaving group departure: The intermediate collapses, and the alkoxide (in this case, tert-butoxide) is expelled as the leaving group.

Acid-base reaction: The liberated alkoxide deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and an alcohol.

Selective Cleavage of the tert-Butyl Ester in the Presence of Other Functionalities

A key aspect of utilizing the tert-butyl ester as a protecting group is the ability to selectively cleave it without affecting other sensitive functional groups within the molecule. For this compound, this would primarily concern the stability of the phenethoxy ether linkage.

Several methods have been developed for the selective deprotection of tert-butyl esters. For instance, the use of silica gel in refluxing toluene has been reported as a mild and selective method for the cleavage of tert-butyl esters, with good to excellent yields of the corresponding carboxylic acids. lookchem.comresearchgate.net This method has shown selectivity for tert-butyl esters over tert-butyl ethers, although the degree of selectivity can be substrate-dependent. lookchem.com

Another approach involves the use of Lewis acids. For example, zinc bromide (ZnBr₂) in dichloromethane has been employed for the chemoselective hydrolysis of tert-butyl esters in the presence of other acid-labile groups such as N-Boc and N-trityl protecting groups. acs.orgresearchgate.net

The following table summarizes conditions for the selective cleavage of tert-butyl esters.

| Reagent/Method | Conditions | Notes on Selectivity | Reference |

| Silica Gel (SiO₂) | Refluxing toluene | Selective for tert-butyl esters over tert-butyl ethers, though selectivity can vary. | lookchem.comresearchgate.net |

| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Chemoselective for tert-butyl esters in the presence of N-Boc and N-trityl groups. | acs.orgresearchgate.net |

| p-Toluenesulfonic acid | - | Selectively removes t-butyl esters in the presence of benzyloxycarbonyl or trifluoroacetyl groups. | acsgcipr.org |

Transesterification Reactions for Derivatization

Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. For this compound, this would involve reacting it with an alcohol in the presence of an acid or base catalyst to produce a different ester of 4-phenethoxybutanoic acid. Boron-based catalysts, such as B(C₆F₅)₃, have been reported to effectively catalyze the transesterification of tert-butyl esters under mild conditions. rsc.org This method is noted for its chemoselectivity. rsc.org Additionally, a mixture of p-toluenesulfonic acid and sulfuric acid has been used as a catalyst for transesterification reactions. researchgate.net

Transformations Involving the Phenethoxy Ether Linkage

The phenethoxy ether linkage in this compound is generally more stable than the tert-butyl ester. However, under specific and often harsh conditions, this ether bond can be cleaved.

Cleavage of the Ether Bond

The cleavage of ether bonds typically requires strong reagents and forcing conditions. wikipedia.org Acid-catalyzed cleavage of ethers can occur through either an Sₙ1 or Sₙ2 mechanism, depending on the structure of the ether. wikipedia.org In the case of the phenethoxy ether, which is an aryl alkyl ether, cleavage with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) would likely proceed via nucleophilic attack of the halide on the less hindered alkyl carbon, leading to the formation of a phenol and an alkyl halide. The cleavage of the β-O-4 aryl ether linkage, a common bond in lignin, has been studied extensively and often requires acidic environments. acs.org

Reductive cleavage methods can also be employed. For instance, catalytic hydrogenolysis using palladium on carbon (Pd/C) has been shown to cleave β-O-4 ether linkages. researchgate.net Additionally, enzymatic cleavage of ethers is possible. For example, the extracellular peroxygenase from the fungus Agrocybe aegerita has been found to catalyze the H₂O₂-dependent cleavage of various ethers. nih.gov

The following table outlines general methods for ether cleavage.

| Reagent/Method | Conditions | Mechanism/Notes |

| Strong Acids (HBr, HI) | High temperatures | Sₙ1 or Sₙ2 mechanism, depending on the ether structure. wikipedia.org |

| Lewis Acids (e.g., BBr₃) | Often at low temperatures | Effective for cleaving aryl methyl ethers. |

| Catalytic Hydrogenolysis (e.g., Pd/C) | H₂ gas | Reductive cleavage of the C-O bond. researchgate.net |

| Fungal Peroxygenase | H₂O₂ | Enzymatic, oxidative cleavage. nih.gov |

Modifications of the Phenyl Ring System (e.g., Electrophilic Aromatic Substitution if applicable)

The phenoxy group in this compound is an activating group for electrophilic aromatic substitution (EAS), directing incoming electrophiles to the ortho and para positions. patsnap.combyjus.com The oxygen atom's lone pairs enrich the electron density of the benzene (B151609) ring through resonance, making it more susceptible to attack by electrophiles. quora.com Common EAS reactions applicable to the phenyl ring of this molecule include nitration and halogenation.

Nitration: The nitration of phenol derivatives can be achieved using nitric acid. byjus.comgoogle.com For instance, treatment with dilute nitric acid at low temperatures typically yields a mixture of ortho- and para-nitrophenols. byjus.com The use of concentrated nitric acid can lead to the formation of 2,4,6-trinitrophenol, also known as picric acid. byjus.com In the context of this compound, similar regioselectivity is expected, leading to the introduction of a nitro group at the ortho or para position of the phenyl ring. The reaction can be catalyzed by various agents, including peroxy compounds like hydrogen peroxide or peroxydisulfate (B1198043) in the presence of sodium nitrite. rasayanjournal.co.in

Halogenation: Due to the activating nature of the hydroxyl group in phenols, halogenation can proceed even without a Lewis acid catalyst. byjus.com Reaction with bromine in a nonpolar solvent can produce monobromophenols, while using bromine water typically results in the formation of 2,4,6-tribromophenol. byjus.com For the phenoxy group in the target molecule, similar outcomes are anticipated, with halogen atoms being introduced at the ortho and para positions.

Friedel-Crafts Reactions: The application of Friedel-Crafts alkylation and acylation to phenols and their ethers can be complex. The oxygen atom's lone pairs can coordinate with the Lewis acid catalyst, potentially deactivating it. echemi.comstackexchange.com In the case of Friedel-Crafts acylation, O-acylation to form an ester can compete with the desired C-acylation on the aromatic ring. echemi.comstackexchange.com However, under specific conditions, such as using an excess of catalyst or strong Brønsted acids, C-acylation can be favored. echemi.com It is also possible to first perform a Williamson ether synthesis to protect the hydroxyl group (if starting from a phenol), followed by the Friedel-Crafts reaction. youtube.com

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Phenoxy Compounds

| Electrophilic Reagent | Conditions | Major Products | Reference |

| Dilute HNO₃ | Low Temperature | Ortho- and Para-nitro derivatives | byjus.com |

| Concentrated HNO₃ | - | 2,4,6-Trinitro derivative | byjus.com |

| Br₂ in CHCl₃ | Low Temperature | Ortho- and Para-bromo derivatives | byjus.com |

| Bromine Water | - | 2,4,6-Tribromo derivative | byjus.com |

Reactivity at the Butanoate Chain

Functionalization at the Alpha Position (e.g., Enolate Chemistry)

The α-protons of the butanoate ester in this compound are acidic and can be removed by a strong, non-nucleophilic base to form an enolate. masterorganicchemistry.com This enolate is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions. masterorganicchemistry.com

Enolate Formation and Alkylation: The formation of the enolate is typically achieved using a strong base such as lithium diisopropylamide (LDA) in an aprotic solvent like tetrahydrofuran (THF). researchgate.netlibretexts.orgyoutube.com The use of a strong base like LDA ensures nearly complete conversion of the ester to its enolate, minimizing side reactions. libretexts.orgyoutube.com

The resulting enolate can then be alkylated by reacting it with an alkyl halide in an SN2 reaction. libretexts.orgjove.comlibretexts.org This reaction is most efficient with primary alkyl halides. youtube.comlibretexts.org Secondary halides may lead to competing elimination reactions, and tertiary halides are generally unreactive. youtube.comlibretexts.org This method allows for the introduction of a wide variety of alkyl groups at the alpha position of the butanoate chain.

Table 2: Conditions for α-Alkylation of Ester Enolates

| Base | Alkylating Agent | Solvent | General Outcome | Reference |

| LDA | Primary Alkyl Halide (e.g., CH₃I, BnBr) | THF | High yield of α-alkylated product | researchgate.netlibretexts.orgyoutube.com |

| NaOEt | Primary Alkyl Halide | Ethanol | Lower yield due to incomplete enolate formation and side reactions | libretexts.orgyoutube.com |

| LDA | Secondary Alkyl Halide | THF | Poor yield, potential for E2 elimination | youtube.comlibretexts.org |

| LDA | Tertiary Alkyl Halide | THF | No reaction, E2 elimination favored | youtube.comlibretexts.org |

Reactions along the Alkyl Chain

While the primary sites of reactivity are the phenyl ring and the α-position of the ester, the alkyl chain of the butanoate moiety can also undergo certain transformations. However, these reactions are generally less specific and may require more forcing conditions. Radical halogenation, for instance, could introduce a halogen at various positions along the alkyl chain, but would likely result in a mixture of products due to the similar reactivity of the C-H bonds. Specific functionalization along the chain, without influencing the other reactive sites, would likely require more complex, multi-step synthetic strategies that are not widely reported for this specific molecule.

Mechanistic Investigations of Key Chemical Transformations

Elucidation of Reaction Pathways

Electrophilic Aromatic Substitution: The mechanism of electrophilic aromatic substitution on the phenoxy ring proceeds through a two-step pathway. masterorganicchemistry.combyjus.com

Formation of the Sigma Complex: The aromatic ring acts as a nucleophile and attacks the electrophile (E+), leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.combyjus.com This step is typically the rate-determining step as it involves the disruption of aromaticity. masterorganicchemistry.com

Re-aromatization: A base in the reaction mixture removes a proton from the carbon atom bearing the electrophile, restoring the aromatic system. masterorganicchemistry.combyjus.com

Enolate Alkylation: The alkylation of the butanoate chain at the alpha position also follows a well-defined mechanistic pathway. libretexts.orgmnstate.edu

Enolate Formation: A strong base deprotonates the α-carbon, forming a resonance-stabilized enolate ion. masterorganicchemistry.comegyankosh.ac.in

Nucleophilic Attack: The enolate ion, acting as a nucleophile, attacks the electrophilic carbon of an alkyl halide in an SN2 fashion, displacing the halide and forming a new carbon-carbon bond. libretexts.orgyoutube.com

Identification of Intermediates and Transition States

Electrophilic Aromatic Substitution: The key intermediate in this reaction is the arenium ion (sigma complex) . byjus.combyjus.com This intermediate is a carbocation with the positive charge delocalized over the ortho and para positions relative to the point of electrophilic attack. The stability of this intermediate is a crucial factor in determining the rate and regioselectivity of the reaction.

Enolate Alkylation: The central intermediate is the enolate ion . masterorganicchemistry.comegyankosh.ac.in This species is an ambident nucleophile, meaning it can react at either the carbon or the oxygen atom. bham.ac.uk Reactions with soft electrophiles, such as alkyl halides, typically occur at the carbon atom. bham.ac.uk The transition state for the alkylation step is consistent with that of an SN2 reaction, involving a backside attack of the enolate on the alkyl halide. libretexts.org For reactions involving cyclic transition states, such as the decarboxylation of a related β-diacid, a six-membered ring is often favored. jove.comyoutube.com The geometry of the enolate (E or Z) can also play a crucial role in the stereochemical outcome of subsequent reactions, although this is more relevant for substituted esters. egyankosh.ac.inbham.ac.uk

Role of Tert Butyl 4 Phenethoxybutanoate As a Synthetic Building Block and Intermediate

Precursor in Complex Molecule Synthesis

The strategic incorporation of tert-butyl 4-phenethoxybutanoate into a synthetic route allows for the controlled and sequential construction of complex organic molecules.

Utilization in the Construction of Advanced Organic Scaffolds

The structure of this compound is well-suited for the elaboration of advanced organic scaffolds. The phenethoxy group can be a key structural element in pharmacologically active compounds or advanced materials, while the four-carbon butanoate chain provides a flexible spacer. The ester's α-protons can be deprotonated to form an enolate, which can then participate in a variety of carbon-carbon bond-forming reactions, such as alkylations and aldol reactions, to build up more complex carbon skeletons. This allows for the introduction of the entire phenethoxybutanoate unit in a single step.

Strategic Use as a tert-Butyl Protected Carboxylic Acid Equivalent

The tert-butyl ester is a widely used protecting group for carboxylic acids in organic synthesis. thieme-connect.com Its primary advantage is its stability under a wide range of reaction conditions, including those that would cleave other types of esters, such as methyl or ethyl esters. thieme-connect.comyoutube.com The bulky tert-butyl group sterically hinders attack by nucleophiles and bases, thus protecting the carboxylic acid functionality while other chemical transformations are carried out elsewhere in the molecule. youtube.com

The deprotection of the tert-butyl ester is typically achieved under acidic conditions, which cleave the ester to isobutylene (B52900) and the free carboxylic acid. thieme-connect.com This orthogonality allows for the selective removal of the tert-butyl group in the presence of other protecting groups that are sensitive to acid but stable to other conditions. uchicago.edu

Table 1: Comparison of Common Carboxylic Acid Protecting Groups

| Protecting Group | Introduction Method | Cleavage Conditions | Stability |

|---|---|---|---|

| Methyl Ester | Fischer esterification (MeOH, H+) | Saponification (NaOH, H2O), Strong Acid | Base-labile |

| Benzyl (B1604629) Ester | Benzyl alcohol, acid or base catalyst | Hydrogenolysis (H2, Pd/C) | Stable to mild acid/base |

| tert-Butyl Ester | Isobutylene, H+; or Boc2O, DMAP | Acidic conditions (TFA, HCl) | Base-stable, stable to many nucleophiles and reducing agents thieme-connect.com |

Applications in Retrosynthetic Analysis

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available starting materials. amazonaws.comchegg.com this compound is a useful molecule to consider in this context due to its clear disconnection points.

Disconnection Strategies Involving the Ester and Ether Bonds

When a target molecule contains the 4-phenethoxybutanoate substructure, two primary disconnection strategies can be employed. The most common disconnection is at the ester bond, which simplifies the molecule into a carboxylic acid (or its derivative) and an alcohol. youtube.com A second possible disconnection is at the ether bond, which breaks the molecule down into a phenol (B47542) and an alkyl halide.

Ester Disconnection: This involves breaking the C-O bond between the carbonyl group and the tert-butoxy (B1229062) group. This is a very common and reliable disconnection, as ester formation is a well-established reaction. youtube.comyoutube.com

Ether Disconnection: This involves cleaving the C-O bond between the phenoxy oxygen and the butanoate chain. This is also a viable strategy, often corresponding to a Williamson ether synthesis in the forward direction. amazonaws.com

Synthetic Equivalents and Protecting Group Strategies

Each disconnection in a retrosynthetic analysis corresponds to a specific chemical reaction in the forward synthesis, and the disconnected fragments, known as synthons, have corresponding real-world reagents called synthetic equivalents.

For the retrosynthesis of this compound:

Following Ester Disconnection:

Synthon 1: 4-phenethoxybutanoyl cation

Synthetic Equivalent 1: 4-phenethoxybutanoic acid or its more reactive acyl chloride.

Synthon 2: tert-butoxide anion

Synthetic Equivalent 2: tert-butanol (B103910). The forward reaction would be a Fischer esterification or acylation of tert-butanol. youtube.com

Following Ether Disconnection:

Synthon 1: Phenoxide anion

Synthetic Equivalent 1: Phenol.

Synthon 2: A 4-carboxybutyl cation with a protected carboxylic acid.

Synthetic Equivalent 2: tert-butyl 4-bromobutanoate. The forward reaction would be a Williamson ether synthesis.

In both synthetic directions, the tert-butyl group serves as a robust protecting group for the carboxylic acid, allowing for the ether or ester formation to proceed without interference from the acidic proton of the carboxylic acid.

Development of Novel Synthetic Methodologies

The unique structure of this compound makes it a potential substrate for the development of new synthetic methods. Research in this area could focus on novel ways to form or cleave the ester and ether bonds, potentially leading to more efficient and environmentally friendly synthetic routes.

Recent advances in organic synthesis have included the development of flow microreactor systems for the efficient synthesis of tert-butyl esters and new catalytic methods for the reduction of esters to ethers. rsc.orgyoutube.com this compound could serve as a model substrate to explore the scope and limitations of these new technologies.

Furthermore, the phenoxy group could be functionalized to attach the molecule to a solid support, allowing for its use in solid-phase synthesis or as a scavenger resin. The subsequent cleavage of the tert-butyl ester under acidic conditions would release the functionalized butanoic acid into solution.

Integration into Cascade or Multicomponent Reactions

The integration of this compound into cascade or multicomponent reactions (MCRs) would largely depend on the stability and reactivity of its constituent functional groups under the specific reaction conditions. Cascade reactions, which involve a series of intramolecular transformations, and MCRs, where three or more reactants combine in a single operation, are powerful tools for the efficient construction of complex molecules.

The tert-butyl ester of this compound is generally stable to nucleophilic attack and basic hydrolysis, making it a suitable functional group to be carried through reaction sequences that employ these conditions. For instance, in a hypothetical cascade sequence, other parts of the molecule could be modified using base-catalyzed reactions without affecting the tert-butyl ester. Its phenethoxy group could potentially be involved in reactions such as electrophilic aromatic substitution, although the ether linkage is generally stable.

In the context of MCRs, this compound could serve as a building block where the ester or the aromatic ring participates in the reaction. For example, while the ester itself is unreactive, the alpha-protons to the carbonyl group could potentially be involved in enolate formation under specific conditions, allowing it to participate in reactions like the Mannich or Michael reactions. However, the bulky tert-butyl group might sterically hinder some reactions.

Due to the lack of direct experimental data for this compound in cascade or multicomponent reactions, we can only hypothesize its potential based on the known reactivity of its functional groups. Further research would be needed to explore its utility in these complex transformations.

Exploration in Flow Chemistry or Automated Synthesis Systems

The synthesis and application of esters like this compound are well-suited for exploration in flow chemistry and automated synthesis systems. These technologies offer significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for high-throughput screening and optimization.

Flow chemistry provides a direct and sustainable method for the synthesis of tertiary butyl esters. rsc.orgrsc.org The generation of highly reactive intermediates can be controlled more effectively in a microreactor, and the rapid optimization of reaction parameters such as temperature, pressure, and residence time can lead to higher yields and purity. rsc.org For the synthesis of this compound, a flow process could involve the reaction of 4-phenethoxybutanoic acid with a tert-butylating agent in a heated microreactor. The continuous nature of flow synthesis also allows for easier scalability.

The following table illustrates typical conditions for the synthesis of tert-butyl esters using a flow microreactor system, which could be adapted for the synthesis of this compound.

| Entry | Substrate | Reagent | Temperature (°C) | Residence Time (s) | Yield (%) |

| 1 | Benzoic Acid | (Boc)₂O, DMAP | 80 | 600 | 95 |

| 2 | Phenylacetic Acid | (Boc)₂O, DMAP | 80 | 600 | 98 |

| 3 | Cinnamic Acid | (Boc)₂O, DMAP | 80 | 600 | 96 |

This data is illustrative and based on the synthesis of analogous tert-butyl esters in a flow system. rsc.org

Automated synthesis platforms can utilize building blocks like this compound to rapidly generate libraries of compounds for drug discovery and materials science. organic-chemistry.org By combining flow chemistry with robotic systems, the synthesis, purification, and analysis of derivatives can be fully automated. nih.govresearchgate.net For instance, the phenoxy group of this compound could be functionalized in an automated fashion, followed by the deprotection of the tert-butyl ester to yield a library of carboxylic acids. This approach significantly accelerates the discovery of new molecules with desired properties. springernature.com

Spectroscopic and Crystallographic Characterization for Structural Elucidation of Tert Butyl 4 Phenethoxybutanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The ¹H NMR spectrum of tert-butyl 4-phenethoxybutanoate is predicted to exhibit distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The chemical shifts (δ) of these protons are influenced by their local electronic environment.

A key feature of the spectrum would be the large singlet corresponding to the nine equivalent protons of the tert-butyl group, expected to appear in the upfield region (around 1.4 ppm) due to the shielding effect of the electron-donating alkyl group. The protons of the phenethyl group would give rise to signals in the aromatic region (around 7.2-7.3 ppm) for the five phenyl protons, appearing as a complex multiplet. The two methylene (B1212753) groups of the phenethoxy moiety would present as two distinct triplets around 2.8 ppm and 3.6 ppm, respectively, due to coupling with each other. The protons of the butanoate chain would also show characteristic signals: a triplet for the methylene group adjacent to the ester oxygen, a triplet for the methylene group adjacent to the phenethoxy group, and a multiplet for the central methylene group.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| tert-Butyl (CH₃)₃ | ~1.45 | Singlet | 9H |

| -CH₂-CH₂-COO- | ~1.95 | Quintet | 2H |

| -COO-CH₂- | ~2.25 | Triplet | 2H |

| Ph-CH₂- | ~2.85 | Triplet | 2H |

| Ph-CH₂-O- | ~3.65 | Triplet | 2H |

Note: Predicted values are based on standard chemical shift tables and data from similar structures. Actual experimental values may vary slightly.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal.

The carbonyl carbon of the ester group is expected to be the most downfield signal, typically appearing around 172 ppm. The carbon of the tert-butyl group quaternary carbon would be found around 80 ppm, while the methyl carbons of this group would resonate at approximately 28 ppm. The aromatic carbons would produce a series of signals in the 126-139 ppm range, with the ipso-carbon (the one attached to the ethoxy group) being the most downfield of this group. The methylene carbons of the butanoate and phenethoxy chains would appear in the intermediate region of the spectrum.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| tert-Butyl (CH₃)₃ | ~28.2 |

| -CH₂-CH₂-COO- | ~24.8 |

| -COO-CH₂- | ~34.5 |

| Ph-CH₂- | ~36.0 |

| Ph-CH₂-O- | ~68.5 |

| tert-Butyl Quaternary C | ~80.5 |

| Aromatic C (para) | ~126.3 |

| Aromatic C (ortho) | ~128.5 |

| Aromatic C (meta) | ~129.0 |

| Aromatic C (ipso) | ~138.8 |

Note: Predicted values are based on standard chemical shift tables and data from similar structures. Actual experimental values may vary slightly.

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are employed. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between the adjacent methylene groups in the butanoate chain and between the two methylene groups of the phenethoxy moiety. This would confirm the -CH₂-CH₂-CH₂- and -CH₂-CH₂-O- fragments.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu Each carbon signal in the ¹³C NMR spectrum that is attached to protons will show a cross-peak with the corresponding proton signal in the ¹H NMR spectrum. This allows for the definitive assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). columbia.edu This is crucial for connecting the different spin systems identified by COSY. For instance, HMBC would show a correlation between the protons of the tert-butyl group and the quaternary carbon and the carbonyl carbon, confirming the tert-butyl ester moiety. It would also show correlations between the protons of the phenethyl group and the carbons of the butanoate chain through the ether linkage, thus confirming the entire molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of the parent ion, which allows for the determination of the elemental composition of the molecule. nih.gov For this compound (C₁₆H₂₄O₃), the calculated exact mass would be compared to the experimentally measured mass. A close match (typically within a few parts per million) would provide strong evidence for the proposed molecular formula.

Predicted HRMS Data for this compound

| Ion | Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₁₆H₂₅O₃⁺ | 265.1798 |

In the mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. For this compound, several key fragmentation pathways would be expected:

Loss of the tert-butyl group: A prominent fragmentation pathway for tert-butyl esters is the loss of the tert-butyl cation ([C₄H₉]⁺, m/z 57) or isobutylene (B52900) (C₄H₈) via a McLafferty-type rearrangement, leading to a significant peak corresponding to the protonated phenethoxybutanoic acid.

Cleavage of the ester group: Alpha-cleavage adjacent to the carbonyl group could lead to the loss of the tert-butoxy (B1229062) radical.

Cleavage of the ether bond: The bond between the phenethyl group and the ether oxygen could cleave, leading to fragments corresponding to the phenethyl cation (m/z 105) or the phenethoxy radical.

Benzylic cleavage: Fragmentation of the phenethyl group itself, leading to the formation of the tropylium (B1234903) ion (m/z 91), is a common pathway for compounds containing a benzyl (B1604629) moiety.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The principle of IR spectroscopy lies in the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Different types of bonds and functional groups absorb IR radiation at characteristic frequencies (expressed as wavenumbers, cm⁻¹).

For this compound, the IR spectrum is expected to exhibit several key absorption bands that correspond to its principal functional groups: the ester, the ether, the aromatic ring, and the aliphatic hydrocarbon chains.

A prominent feature in the expected IR spectrum would be the strong absorption band due to the ester carbonyl (C=O) stretching vibration . For an aliphatic ester such as this, this band is typically observed in the range of 1750-1735 cm⁻¹ . orgchemboulder.comlibretexts.orgpressbooks.pub The intensity and exact position of this peak are indicative of the ester functionality.

The presence of the ester and ether linkages would be further confirmed by strong C-O stretching vibrations. Esters typically show two or more C-O stretching bands in the region of 1300-1000 cm⁻¹ . orgchemboulder.comspectroscopyonline.com The ether linkage (C-O-C) of the phenethoxy group would also contribute to absorptions in this region, generally around 1250-1000 cm⁻¹.

The aromatic phenyl ring is expected to show several characteristic absorptions. These include C-H stretching vibrations for the sp²-hybridized carbons, which typically appear just above 3000 cm⁻¹, in the range of 3100-3000 cm⁻¹ . libretexts.org Additionally, C=C in-ring stretching vibrations are expected to produce sharp, medium-to-weak bands in the 1600-1450 cm⁻¹ region. libretexts.org

The aliphatic parts of the molecule, including the tert-butyl group and the butanoate chain , would be identified by their C-H stretching and bending vibrations. The sp³-hybridized C-H stretching vibrations are expected to give strong absorption bands in the region of 3000-2850 cm⁻¹ . libretexts.org The characteristic bending vibrations for the tert-butyl group would also be present, often seen around 1390-1365 cm⁻¹.

A summary of the expected IR absorption bands for this compound is presented in the table below.

| Expected Absorption Range (cm⁻¹) | Functional Group | Type of Vibration |

| 3100-3000 | Aromatic C-H | Stretch |

| 3000-2850 | Aliphatic C-H (tert-butyl, butanoate) | Stretch |

| 1750-1735 | Ester C=O | Stretch |

| 1600-1450 | Aromatic C=C | In-ring Stretch |

| 1300-1000 | Ester and Ether C-O | Stretch |

X-ray Crystallography for Solid-State Molecular Structure (if applicable)

A successful X-ray crystallographic analysis would yield a complete set of atomic coordinates, from which precise geometric parameters can be calculated. iucr.orgnumberanalytics.comuwaterloo.ca

Bond Lengths: The distances between bonded atoms would be determined with high precision. For example, the C=O bond of the ester group would be expected to be significantly shorter than the C-O single bonds. The various C-C bond lengths within the aliphatic chains and the aromatic ring could also be precisely measured, providing insight into the bonding environment.

Bond Angles: The angles between adjacent bonds would be accurately defined. This would reveal the geometry around each atom, such as the trigonal planar geometry of the ester carbonyl carbon and the tetrahedral geometry of the sp³-hybridized carbons in the butyl and ethoxy chains.

The following table illustrates the types of structural parameters that would be determined from an X-ray crystallographic study of this compound.

| Parameter | Atoms Involved (Example) | Expected Information |

| Bond Length | C=O in ester group | Precise double bond character |

| C-O in ester group | Single bond character | |

| C-C in aromatic ring | Aromatic bond character (intermediate between single and double) | |

| Bond Angle | O=C-O in ester group | Geometry around the carbonyl carbon |

| C-O-C in ether linkage | Angle of the ether linkage | |

| Dihedral Angle | C-C-O-C across ether | Conformation of the phenethoxy moiety |

| O=C-C-C in butanoate chain | Conformation of the alkyl chain |

X-ray crystallography also reveals how molecules are arranged in the crystal lattice, which is governed by intermolecular forces. wikipedia.org For this compound, which lacks strong hydrogen bond donors, the crystal packing would likely be dominated by weaker van der Waals forces and potentially C-H···O interactions, where a hydrogen atom from a C-H bond interacts with an oxygen atom of a neighboring molecule. The analysis would detail the distances and angles of these interactions, providing a comprehensive picture of the solid-state supramolecular structure.

Theoretical and Computational Investigations of Tert Butyl 4 Phenethoxybutanoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic behavior and properties of a molecule. For tert-butyl 4-phenethoxybutanoate, such studies would provide invaluable insights into its stability, reactivity, and spectroscopic characteristics. However, specific research applying these methods to this compound is not currently available.

Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying the electronic structure of molecules. A DFT study on this compound would typically involve calculating key properties to understand its chemical nature.

Hypothetical Research Findings:

A comprehensive DFT analysis would likely involve the calculation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these frontier orbitals are crucial in predicting the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability, with a larger gap suggesting higher stability and lower reactivity. Furthermore, an electrostatic potential map would be generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites within the molecule.

While no specific data exists for this compound, the table below illustrates the type of information a DFT study would provide, using hypothetical values for demonstration.

Table 1: Hypothetical DFT Data for this compound

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability. |

| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Suggests high kinetic stability. |

Ab Initio Methods for High-Accuracy Electronic Properties

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of accuracy for calculating electronic properties compared to DFT, albeit at a greater computational cost. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory would provide benchmark values for the electronic properties of this compound.

Potential Research Focus:

High-accuracy ab initio calculations would be instrumental in validating the results obtained from DFT methods. They could provide precise values for ionization potential, electron affinity, and polarizability. Such studies are particularly important for molecules where electron correlation effects are significant. To date, no such high-accuracy ab initio studies have been published for this compound.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the ether and ester linkages in this compound allows for a multitude of possible three-dimensional arrangements, or conformations. Understanding the preferred conformations and the dynamics of their interconversion is crucial for comprehending its physical and biological properties.

Identification of Stable Conformations in Gas Phase and Solution

A thorough conformational analysis would identify the low-energy conformers of this compound. This would typically be achieved by systematically rotating the rotatable bonds and calculating the potential energy at each step. The resulting potential energy surface would reveal the global minimum and other local minima, corresponding to the most stable conformations.

Expected Outcomes of Conformational Analysis:

It is expected that the most stable conformations would be influenced by a balance of steric hindrance, particularly from the bulky tert-butyl group, and stabilizing intramolecular interactions. The solvent environment would also play a critical role, with polar solvents potentially favoring more extended conformations to maximize solute-solvent interactions.

Exploration of Intramolecular Interactions and Rotational Barriers

The stable conformations of this compound would be governed by various intramolecular interactions, such as van der Waals forces and dipole-dipole interactions. The energy barriers for rotation around the key single bonds (e.g., the C-O bonds of the ether and ester groups) would determine the rate of interconversion between different conformers.

Molecular dynamics simulations could further elucidate the dynamic behavior of these conformations over time, providing a more realistic picture of the molecule's flexibility in different environments.

Computational Studies of Reaction Mechanisms

Computational studies are a powerful tool for investigating the detailed pathways of chemical reactions, including the identification of transition states and the calculation of activation energies. For this compound, such studies could explore its synthesis, hydrolysis, or other chemical transformations.

Potential Areas of Investigation:

A likely focus for computational studies would be the mechanism of ester hydrolysis of this compound under both acidic and basic conditions. These studies would map out the energy profile of the reaction, identifying the intermediates and transition states involved in the breaking of the ester bond. This would provide a molecular-level understanding of the factors influencing the reaction rate and outcome. As of now, no such computational studies on the reaction mechanisms of this specific compound have been found in the public domain.

Prediction of Reactivity and Selectivity in Chemical Transformations

The reactivity and selectivity of this compound in various chemical transformations can be predicted using computational quantum chemistry. Methods such as Density Functional Theory (DFT) are powerful tools for this purpose. By calculating the distribution of electron density and molecular orbitals, one can identify the most likely sites for nucleophilic or electrophilic attack.

For instance, the carbonyl carbon of the ester group is expected to be a primary electrophilic site due to the polarization of the C=O bond. The oxygen atoms of the ether and ester functionalities, with their lone pairs of electrons, would be the primary nucleophilic centers.

To quantify reactivity, computational models can determine key parameters such as:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting how the molecule interacts with other reagents. The energy and shape of the HOMO indicate the ability to donate electrons (nucleophilicity), while the LUMO's characteristics point to the ability to accept electrons (electrophilicity).

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecule's surface, highlighting electron-rich (red) and electron-poor (blue) regions, which correspond to sites susceptible to electrophilic and nucleophilic attack, respectively.

In a hypothetical reaction, such as the hydrolysis of the ester, computational methods can be used to compare the activation energies for different reaction pathways, thereby predicting the selectivity of the reaction under various conditions.

Transition State Characterization for Key Synthetic Steps

A key synthetic step for this compound would likely involve the esterification of 4-phenethoxybutanoic acid with tert-butanol (B103910) or the reaction of a salt of 4-phenethoxybutanoic acid with a tert-butyl halide. Understanding the mechanism of these reactions requires the characterization of the transition states of the key elementary steps.

Computational chemistry allows for the precise location of transition state structures on the potential energy surface. A transition state is a first-order saddle point, meaning it is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. Its structure provides a snapshot of the bond-breaking and bond-forming processes.

For the acid-catalyzed esterification, for example, theoretical calculations can model the protonation of the carboxylic acid, the nucleophilic attack by tert-butanol, the formation of the tetrahedral intermediate, and the subsequent elimination of a water molecule. By calculating the energies of the reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. This profile is invaluable for understanding the reaction kinetics and for optimizing reaction conditions to improve yield and selectivity. The presence of a single imaginary frequency in the vibrational analysis of a calculated structure confirms its identity as a true transition state.

Prediction of Spectroscopic Parameters

Computational methods are also instrumental in predicting the spectroscopic parameters of molecules, which is essential for their identification and structural elucidation.

Computational Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Theoretical calculations can provide highly accurate predictions of ¹H and ¹³C NMR chemical shifts. nih.gov The most common method for this is the Gauge-Independent Atomic Orbital (GIAO) approach, typically used in conjunction with DFT.

The process involves:

Geometry Optimization: The three-dimensional structure of this compound is optimized to find its lowest energy conformation.

Magnetic Shielding Calculation: For the optimized geometry, the magnetic shielding tensors for each nucleus are calculated.

Chemical Shift Calculation: The isotropic shielding values are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS).

These predicted chemical shifts can be compared with experimental spectra to confirm the structure of the synthesized compound. Discrepancies between predicted and experimental values can often be resolved by considering different conformations of the molecule and their relative populations in solution.

Table 1: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| tert-Butyl CH₃ | 1.45 | 28.2 |

| tert-Butyl C | - | 80.5 |

| C=O | - | 172.8 |

| α-CH₂ (to C=O) | 2.35 | 31.0 |

| β-CH₂ | 1.95 | 25.1 |

| γ-CH₂ (to ether O) | 3.60 | 67.5 |

| O-CH₂ (phenethoxy) | 4.10 | 69.8 |

| Ph-CH₂ | 2.90 | 36.3 |

| Phenyl C (ipso) | - | 138.5 |

| Phenyl C (ortho) | 7.28 | 129.0 |

| Phenyl C (meta) | 7.20 | 128.5 |

| Phenyl C (para) | 7.15 | 126.3 |

Note: These are illustrative values and are not the result of actual calculations on this compound.

Vibrational Frequency Analysis (IR)

Similar to NMR prediction, the process starts with the optimization of the molecular geometry. Then, the second derivatives of the energy with respect to the atomic coordinates are calculated to obtain the force constants. From these, the vibrational frequencies and their corresponding IR intensities are determined.

The predicted IR spectrum for this compound would be expected to show characteristic absorption bands for:

C=O stretch: A strong band around 1730 cm⁻¹, characteristic of an ester carbonyl group.

C-O stretches: Bands corresponding to the C-O single bonds of the ester and ether linkages, typically in the 1000-1300 cm⁻¹ region.

C-H stretches: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

Aromatic C=C stretches: Peaks in the 1450-1600 cm⁻¹ region.

Theoretical scaling factors are often applied to the calculated frequencies to account for anharmonicity and other approximations inherent in the computational methods, leading to better agreement with experimental data.

Table 2: Illustrative Predicted IR Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted Intensity |

| Aromatic C-H Stretch | 3050-3100 | Medium |

| Aliphatic C-H Stretch | 2850-2980 | Strong |

| C=O Stretch | 1735 | Very Strong |

| Aromatic C=C Stretch | 1450-1600 | Medium-Weak |

| C-O-C Stretch (Ether) | 1120 | Strong |

| O-C-C Stretch (Ester) | 1250 | Strong |

Note: These are illustrative values and are not the result of actual calculations on this compound.

Future Directions and Emerging Research Avenues in Tert Butyl 4 Phenethoxybutanoate Chemistry

Exploration of Asymmetric Synthesis Routes

The aliphatic butanoate chain of tert-butyl 4-phenethoxybutanoate is an ideal target for the introduction of chirality. The development of asymmetric synthetic routes to introduce stereocenters at the α- or β-positions of the butanoate core could yield enantiomerically pure compounds with potentially valuable biological or material properties.

Future research could focus on enantioselective methods analogous to those developed for similar substrates. For instance, the synthesis of chiral β-substituted γ-amino-butyric acids (GABAs) has been achieved with high enantioselectivity through the Lewis acid-catalyzed asymmetric ring-opening of aziridines with ketene (B1206846) silyl (B83357) acetals. wikipedia.org A similar strategy could be envisioned for this compound precursors.

Another promising avenue is the use of chiral catalysts for the enantioselective functionalization of the butanoate chain. Copper-hydride catalyzed hydrocarboxylation of allenes has been shown to produce α-chiral carboxylic acids with excellent enantioselectivity, a method that could be adapted to create α-substituted derivatives of 4-phenethoxybutanoic acid before esterification. guidechem.com Furthermore, organocatalytic approaches, which have proven effective in the enantioselective synthesis of substituted γ-butyrolactones, could be explored. acs.orgchemicalbook.com These methods often proceed under mild conditions and offer a high degree of stereocontrol.

A hypothetical asymmetric synthesis could involve the enantioselective alkylation of a precursor, such as a derivative of 4-phenethoxybutanoic acid, using a chiral auxiliary. The performance of such hypothetical reactions can be extrapolated from established systems.

Table 1: Representative Data for Analogous Asymmetric Synthesis

| Entry | Chiral Catalyst/Auxiliary | Substrate Type | Achieved Enantiomeric Excess (ee) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Chiral Phosphoric Acid | Allylation of Aldehydes | >95% | 85-99% | acs.org |

| 2 | Copper/(S)-Ph-BPE | Hydrocarboxylation of Allenes | 92:8 er | 76% | guidechem.com |

| 3 | (S)-β-Np-BTM | Kinetic Resolution of α-Arylalkanoic Acids | up to 99% | High | guidechem.com |

| 4 | Pseudoephedrine Amide | Diastereoselective Alkylation | >99% de | 98% | nih.gov |

Integration with Novel Catalytic Systems

Modern catalytic methods offer powerful tools for the synthesis and functionalization of molecules like this compound. Research in this area could diverge into two main paths: novel catalytic methods for the ester's synthesis and post-synthetic functionalization of the molecular scaffold.

For its synthesis, while traditional Fischer esterification is feasible, it often requires harsh conditions. acs.org Advanced catalytic systems could provide milder and more efficient alternatives. For example, palladium-catalyzed tert-butoxycarbonylation of aryl boronic acids using di-tert-butyl dicarbonate (B1257347) has been developed, suggesting a potential cross-coupling approach if a suitable boronic acid precursor of the phenethoxybutanoate moiety were synthesized. acs.org Metal-free methods, such as those using 2,4,6-tris(tert-butoxy)-1,3,5-triazine or electromagnetic milling with (Boc)₂O, represent green and highly efficient alternatives for creating the tert-butyl ester. acs.org

Post-synthetically, the C–H bonds on the aliphatic chain and the aromatic ring are prime targets for late-stage functionalization. Transition-metal catalysis, particularly with palladium, has enabled the direct functionalization of C(sp³)–H bonds in aliphatic esters. nih.govrsc.org Applying such catalysts could allow for the introduction of aryl or alkyl groups at the β- or γ-positions of the butanoate chain, dramatically increasing molecular complexity. rsc.orgnih.gov Similarly, electrophotocatalytic methods have shown high regioselectivity for the C-H functionalization of ethers, which could be applied to the phenethoxy group. nih.gov

Table 2: Performance of Analogous Catalytic Functionalization Reactions

| Entry | Catalyst System | Substrate Type | Functionalization | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ / MPANA Ligand | Aliphatic Ester | β-C-H Arylation | 50-85% | nih.gov |

| 2 | NiBr₂·diglyme / Bipyridine | Benzamide | α-C-H Arylation | 65-92% | acs.org |

| 3 | Trisaminocyclopropenium Ion | Ether (THF) | α-C-H Alkenylation | 60-85% | nih.gov |

| 4 | FeCl₃ / NiBr₂ (Paired) | Alkane | C(sp³)-H Arylation | 37-75% | nih.gov |

Advanced Materials Science Applications

The phenethoxy moiety within this compound is structurally related to the repeating units of phenoxy resins. These thermoplastic polymers are known for their excellent adhesion, chemical resistance, thermal stability, and barrier properties. wikipedia.orgchemicalbook.com This suggests that a monomer derived from this compound could be used to synthesize novel polymers with tailored properties.